PKG inhibitor peptide TFA

Description

BenchChem offers high-quality PKG inhibitor peptide TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PKG inhibitor peptide TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H75F3N18O12 |

|---|---|

Molecular Weight |

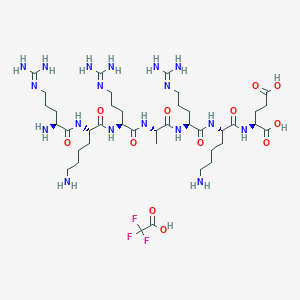

1057.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C38H74N18O10.C2HF3O2/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43;3-2(4,5)1(6)7/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50);(H,6,7)/t21-,22-,23-,24-,25-,26-,27-;/m0./s1 |

InChI Key |

BYYLDYULAYESLO-JZLSJTMMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PKG Inhibitor Peptide TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PKG inhibitor peptide TFA, a critical tool for investigating the physiological roles of cGMP-dependent protein kinase (PKG). This document details its biochemical properties, mechanism of action, and practical considerations for its use in research settings, including detailed experimental protocols and data presented for clear interpretation.

Core Concepts: Introduction to PKG Inhibitor Peptide TFA

PKG inhibitor peptide TFA is a synthetic heptapeptide with the amino acid sequence Arg-Lys-Arg-Ala-Arg-Lys-Glu (RKRARKE). It functions as a competitive inhibitor of cGMP-dependent protein kinase (PKG). The peptide is a non-phosphorylatable analog of a substrate peptide corresponding to the phosphorylation site (serine-32) in histone H2B.[1]

The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. This is a common counter-ion resulting from the trifluoroacetic acid used during the final cleavage and purification steps of solid-phase peptide synthesis. While generally not interfering with in vitro assays, residual TFA can be problematic in cellular assays and may require removal or exchange for a more biologically compatible counter-ion like acetate or hydrochloride.[2]

Mechanism of Action

The PKG inhibitor peptide functions as an ATP-competitive antagonist of PKG.[3] It binds to the catalytic site of the kinase, competing with protein or peptide substrates. Its inhibitory action is highly dependent on the nature of the substrate used in the assay.

A critical finding from the initial characterization of this peptide is its differential activity based on the substrate:

-

With synthetic peptide substrates, it acts as a competitive inhibitor of PKG.[1]

-

With intact histone proteins as a substrate, it does not inhibit PKG-mediated phosphorylation.[1]

-

Conversely, it does inhibit the catalytic subunit of cAMP-dependent protein kinase (PKA) when either synthetic peptides or intact histones are used as substrates.[1]

This substrate-dependent specificity is a crucial consideration for experimental design and data interpretation.

Quantitative Data Summary

The inhibitory potency of the PKG inhibitor peptide is defined by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites. The available quantitative data, derived from the foundational study by Glass (1983), is summarized below.

| Property | Value | Kinase | Substrate Type | Reference |

| Sequence | Arg-Lys-Arg-Ala-Arg-Lys-Glu | N/A | N/A | [4] |

| Molecular Weight | 943.1 g/mol | N/A | N/A | [4] |

| Inhibition Constant (Ki) | 86 µM | cGMP-dependent Protein Kinase (PKG) | Synthetic Peptide | [1][5] |

| Inhibition Constant (Ki) | 550 µM | cAMP-dependent Protein Kinase (PKA) | Synthetic Peptide or Histones | [1] |

| Inhibition of Histone Phosphorylation | No Inhibition | cGMP-dependent Protein Kinase (PKG) | Intact Histones | [1] |

| Inhibition of Histone Phosphorylation | Inhibition | cAMP-dependent Protein Kinase (PKA) | Intact Histones | [1] |

Signaling Pathway and Experimental Workflows

Visualizing the context in which an inhibitor acts is essential for experimental design. The following diagrams illustrate the cGMP/PKG signaling pathway and a typical workflow for assessing inhibitor activity.

Figure 1: The cGMP/PKG Signaling Pathway. Nitric Oxide (NO) and Natriuretic Peptides activate guanylate cyclases to produce cGMP, which in turn activates PKG. The PKG inhibitor peptide directly antagonizes active PKG.

Figure 2: Experimental Workflow. A generalized workflow for an in vitro kinase assay to determine the inhibitory potential of the PKG inhibitor peptide.

Experimental Protocols

The following protocols are representative methodologies for using PKG inhibitor peptide TFA. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific experimental system.

In Vitro PKG Inhibition Assay (Radiometric)

This protocol is a representative method for quantifying the inhibitory effect of the peptide on PKG activity using a synthetic peptide substrate.

Materials:

-

Recombinant active PKG

-

PKG inhibitor peptide TFA (RKRARKE)

-

Synthetic peptide substrate for PKG (e.g., a Kemptide-like sequence)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

-

[γ-³²P]ATP

-

ATP solution (10 mM)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and fluid

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a 10 mM stock solution of the PKG inhibitor peptide in sterile water or kinase buffer. Perform serial dilutions to create a range of concentrations to test (e.g., from 1 µM to 1 mM).

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Kinase Assay Buffer

-

Desired concentration of PKG inhibitor peptide (or vehicle control)

-

Recombinant PKG (concentration to be optimized for linear reaction kinetics)

-

-

Pre-incubation: Incubate the kinase and inhibitor mixture for 10 minutes at 30°C to allow for binding.

-

Initiate Reaction: Start the phosphorylation reaction by adding a master mix containing:

-

Synthetic peptide substrate (e.g., 50-100 µM)

-

ATP (e.g., 100 µM final concentration)

-

[γ-³²P]ATP (to a specific activity of ~500 cpm/pmol)

-

-

Reaction Incubation: Incubate the reaction mixture at 30°C for 20 minutes. Ensure the reaction is within the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Immediately place the P81 papers in a beaker of 0.75% phosphoric acid. Wash three times for 5 minutes each with fresh phosphoric acid, followed by a final rinse with acetone.

-

Quantification: Allow the papers to dry, then place them in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Cell-Based Inhibition of PKG (Electrophysiology Example)

This protocol is based on the methodology used by Wexler et al. (1998) to demonstrate the role of PKG in modulating GABA currents in retinal amacrine cells.[6] It illustrates the use of the inhibitor in a whole-cell patch-clamp configuration.

Materials:

-

Cultured cells of interest (e.g., retinal amacrine cells)

-

Patch-clamp electrophysiology rig

-

Intracellular pipette solution (composition specific to cell type)

-

PKG inhibitor peptide TFA

-

Agonist to activate the cGMP pathway (e.g., S-nitroso-N-acetyl-penicillamine, SNAP)

-

Neurotransmitter to elicit a response (e.g., GABA)

Procedure:

-

Prepare Intracellular Solution: Dissolve the PKG inhibitor peptide directly into the intracellular pipette solution to a final concentration of 50 µM .[6] Prepare a control solution without the inhibitor.

-

Establish Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a target cell using a pipette filled with either the control or the inhibitor-containing solution.

-

Cellular Dialysis: Allow the cell to dialyze with the pipette solution for at least 10 minutes to ensure the inhibitor has diffused into the cytoplasm.

-

Elicit Baseline Response: Apply the neurotransmitter (e.g., GABA) to elicit a baseline electrical response (e.g., an inward current).

-

Activate PKG Pathway: Apply an agent that increases intracellular cGMP (e.g., 100 µM SNAP) and subsequently activates PKG.

-

Measure Modulated Response: In the presence of the cGMP-activating agent, re-apply the neurotransmitter and measure the response.

-

Analysis: Compare the modulation of the response (e.g., the percent depression of the GABA current) in cells dialyzed with the control solution versus cells dialyzed with the PKG inhibitor peptide. A significant reduction in the modulation by the cGMP-activating agent in the presence of the inhibitor peptide indicates that the effect is mediated by PKG.[6]

Practical Considerations and Best Practices

Successful use of the PKG inhibitor peptide requires attention to its handling, the potential effects of its TFA counter-ion, and its unique selectivity profile.

Handling the Trifluoroacetate (TFA) Salt

The TFA counter-ion can alter the pH of unbuffered solutions and may have direct, off-target effects in sensitive cellular or in vivo experiments.

-

For most in vitro kinase assays, residual TFA is unlikely to be a problem as the assay buffers have sufficient buffering capacity.

-

For cell-based assays, it is best practice to perform a vehicle control using a TFA solution at the same concentration as that introduced by the peptide.

-

If TFA interference is suspected, it can be exchanged for hydrochloride (HCl) or acetate. A common method involves dissolving the peptide in a weak HCl solution and then lyophilizing, repeating the process 2-3 times.

Figure 3: Decision Flowchart. A guide for handling the TFA salt of the PKG inhibitor peptide based on the experimental context.

Solubility and Storage

-

Solubility: As a peptide rich in basic amino acids (Arg, Lys), it is generally soluble in aqueous buffers. For initial solubilization, use sterile, distilled water. If solubility is an issue, a small amount of dilute acid (e.g., acetic acid) may aid dissolution. Avoid basic solutions, which can cause degradation.

-

Storage: Store the lyophilized peptide at -20°C or colder for long-term stability. Once reconstituted in a buffer, it is recommended to aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Considerations for Cellular Assays

The peptide's high content of arginine residues facilitates its entry into cells. Arginine-rich peptides are a well-known class of cell-penetrating peptides (CPPs) that are taken up by cells, often through macropinocytosis.[2][7] This property allows the peptide to be used in intact cell preparations without requiring physical microinjection in all cases, though the efficiency of uptake will vary by cell type and conditions.

References

- 1. Differential responses of cyclic GMP-dependent and cyclic AMP-dependent protein kinases to synthetic peptide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of hybrid bass retinal gap junctional channel gating by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid | C38H74N18O10 | CID 134097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure and function of cGMP-dependent protein kinases [ouci.dntb.gov.ua]

- 6. jneurosci.org [jneurosci.org]

- 7. Cellular Uptake of Arginine-Rich Cell-Penetrating Peptides and the Contribution of Membrane-Associated Proteoglycans [jstage.jst.go.jp]

The RKRARKE Peptide: A Technical Guide to its Function as a PKG1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RKRARKE peptide is a synthetic, cell-permeable molecule recognized for its role as a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG1). Its utility has been prominently demonstrated in the field of cancer biology, particularly in dissecting the signaling pathways that govern cancer cell motility and metastasis. This technical guide provides a comprehensive overview of the RKRARKE peptide, including its core function, mechanism of action, involvement in the CaMKK2-PKG1-VASP signaling pathway, and detailed experimental protocols for its application in research settings.

Core Function and Physicochemical Properties

The primary function of the RKRARKE peptide is the competitive inhibition of cGMP-dependent protein kinase (PKG).[1][2][3] It acts as a substrate analog, binding to the active site of PKG1 and preventing the phosphorylation of its downstream targets. This inhibitory action is highly specific, making RKRARKE a valuable tool for elucidating the physiological and pathological roles of PKG1.

Table 1: Physicochemical Properties of RKRARKE Peptide

| Property | Value | Reference |

| Amino Acid Sequence | Arg-Lys-Arg-Ala-Arg-Lys-Glu | |

| Molecular Weight | 943.12 g/mol | [1] |

| Purity | >99% | [1] |

| Form | Solid | [1] |

| Solubility | Soluble in water | [1] |

| Nature | Synthetic | [1] |

Table 2: Quantitative Data on RKRARKE Peptide's Inhibitory Activity

| Target Enzyme | Inhibition Constant (Ki) | Notes | Reference |

| cGMP-dependent Protein Kinase (PKG) | 86 µM | Demonstrates potent inhibition of its primary target. | [1] |

| cAMP-dependent Protein Kinase (PKA) | 550 µM | Exhibits significantly lower affinity for PKA, indicating a degree of selectivity for PKG over PKA. | [1] |

The CaMKK2-PKG1-VASP Signaling Pathway

The RKRARKE peptide has been instrumental in delineating a critical signaling pathway implicated in cancer cell migration and metastasis, particularly in triple-negative breast cancer (TNBC).[1][2][3] This pathway involves Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), PKG1, and the vasodilator-stimulated phosphoprotein (VASP).

In this pathway, CaMKK2 acts as a negative regulator of PKG1 activity. It achieves this by increasing the expression of phosphodiesterase 1A (PDE1A), which in turn hydrolyzes cGMP, the primary activator of PKG1.[4] Reduced PKG1 activity leads to the hypophosphorylation of its substrate, VASP, at the Ser239 residue. Hypophosphorylated VASP is in an active state where it promotes actin filament assembly, a key process in cell motility.[4]

The use of the RKRARKE peptide allows researchers to directly inhibit PKG1, thereby mimicking the downstream effects of CaMKK2 activation (i.e., reduced VASP phosphorylation) and enabling the study of this pathway's role in cancer cell migration.[1][2][3]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the RKRARKE peptide.

Western Blot Analysis of VASP Phosphorylation

This protocol is designed to assess the phosphorylation status of VASP at Ser239 in response to treatment with the RKRARKE peptide in MDA-MB-231 human breast cancer cells.

Materials:

-

MDA-MB-231 cells

-

RKRARKE peptide (Millipore Sigma, catalog #370654)

-

STO-609 (optional, CaMKK2 inhibitor)

-

Ionomycin (optional, to induce Ca2+ influx)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% w/v BSA in TBST)

-

Primary antibodies:

-

Secondary antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS to 80-90% confluency.

-

Treat cells with the desired concentration of RKRARKE peptide (e.g., 100 µM) for a specified time (e.g., 2.5 hours). Include vehicle-treated (e.g., water) cells as a control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total VASP and β-actin as loading controls.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Transwell Migration Assay

This protocol is for assessing the effect of the RKRARKE peptide on the migratory capacity of MDA-MB-231 cells.

Materials:

-

MDA-MB-231 cells

-

RKRARKE peptide

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free DMEM

-

DMEM with 10% FBS (chemoattractant)

-

Cotton swabs

-

4% Paraformaldehyde (PFA)

-

0.1% Crystal Violet solution

Procedure:

-

Cell Preparation:

-

Culture MDA-MB-231 cells to 80-90% confluency.

-

Serum-starve the cells overnight in serum-free DMEM.

-

Trypsinize and resuspend the cells in serum-free DMEM at a density of 5 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Add the RKRARKE peptide at the desired concentration (e.g., 100 µM) to the upper chamber of the treatment wells. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell migration.[7]

-

-

Fixation and Staining:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% PFA for 15 minutes at room temperature.

-

Wash the inserts with PBS.

-

Stain the migrated cells with 0.1% crystal violet for 30 minutes.

-

-

Quantification:

-

Gently wash the inserts with water to remove excess stain.

-

Allow the membranes to air dry.

-

Image the stained cells on the underside of the membrane using a microscope.

-

Count the number of migrated cells in several random fields of view for each condition.

-

Synthesis and Storage

The RKRARKE peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9][10][11][12]

General Synthesis Workflow:

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid (Glutamic acid with side-chain protection) is coupled to the resin.

-

Deprotection and Coupling Cycles: The Fmoc protecting group is removed, and the subsequent Fmoc-protected amino acids are sequentially coupled using activating agents (e.g., HBTU/HATU) until the full RKRARKE sequence is assembled.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., containing trifluoroacetic acid).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Storage: For long-term storage, the lyophilized RKRARKE peptide should be stored at -20°C under desiccating conditions.[1] For short-term use, stock solutions can be prepared in water and stored at -20°C. Repeated freeze-thaw cycles should be avoided.

Concluding Remarks

The RKRARKE peptide serves as a critical research tool for investigating the roles of PKG1 in cellular signaling. Its specificity as a competitive inhibitor has been particularly valuable in cancer research for validating the CaMKK2-PKG1-VASP pathway as a key regulator of cell motility and a potential therapeutic target. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of the RKRARKE peptide in both basic and translational research, contributing to a deeper understanding of PKG1-mediated cellular processes and their implications in disease.

References

- 1. Phospho-VASP (Ser239) Polyclonal Antibody (PA5-117182) [thermofisher.com]

- 2. VASP (A290) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 4. Feed-forward stimulation of CAMK2 by the oncogenic pseudokinase PEAK1 generates a therapeutically "actionable" signalling axis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-VASP (Ser239) (E9L7Y) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 6. VASP (9A2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 7. Transwell migration assay [bio-protocol.org]

- 8. wernerlab.weebly.com [wernerlab.weebly.com]

- 9. rsc.org [rsc.org]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Structure and Function of cGMP-Dependent Protein Kinase Inhibitor Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of cGMP-dependent protein kinase (PKG) inhibitor peptides, focusing on their structure, mechanism of action, and the experimental methodologies used for their characterization. This document is intended to serve as a comprehensive resource for professionals engaged in kinase research and the development of novel therapeutics targeting the cGMP signaling pathway.

Introduction to cGMP-Dependent Protein Kinase (PKG)

Cyclic guanosine monophosphate (cGMP)-dependent protein kinase, also known as protein kinase G (PKG), is a key serine/threonine-specific protein kinase that functions as a primary effector of the nitric oxide/cGMP signaling cascade. This pathway is integral to a wide array of physiological processes, including the regulation of smooth muscle relaxation, platelet function, cell division, and memory formation. PKG exists as a homodimer, with each subunit comprising three main functional domains: an N-terminal domain responsible for dimerization and autoinhibition, a regulatory domain containing two distinct cGMP-binding sites, and a C-terminal catalytic domain that transfers a phosphate group from ATP to substrate proteins. The binding of cGMP to the regulatory domain induces a conformational change that alleviates the autoinhibition of the catalytic domain, thereby activating the kinase.

Given its central role in cellular signaling, PKG represents a significant target for therapeutic intervention. Peptide-based inhibitors, often designed as pseudosubstrates or substrate-competitive molecules, are invaluable tools for dissecting PKG function and for the development of novel drugs.

Structure and Properties of PKG Inhibitor Peptides

Peptide inhibitors of PKG are typically designed to mimic the substrate-binding region of the kinase, thereby competitively inhibiting the phosphorylation of endogenous substrates. These peptides often contain a stretch of basic amino acids, similar to the consensus phosphorylation sequence for PKG, but with a non-phosphorylatable residue at the phosphoacceptor position.

Key PKG Inhibitor Peptides

Several peptide inhibitors of PKG have been developed and characterized. The table below summarizes the sequences and quantitative inhibitory data for some of the most prominent examples.

| Peptide Name | Sequence (Single-Letter Code) | Ki (PKG) | IC50 (PKG) | Notes |

| PKG Inhibitor Peptide | RKRARKE | 86 µM[1][2] | - | Analog of a phosphorylation site in histone H2B. Also inhibits PKA with a Ki of 550 µM[1]. |

| W45 | LRKKKKKH | 0.8 µM | - | A tight binding sequence used as a basis for developing more potent inhibitors[3]. |

| DT-2 | YGRKKRRQRRRPPLRKKKKKH | 12.5 nM[3][4] | 9 ± 2 nM (PKG Iα)7.5 ± 1.8 nM (PKG Iβ) | A fusion peptide of W45 and a membrane-translocating sequence. Loses specificity in living cells. |

| DT-3 | - | - | - | A membrane-permeable peptide inhibitor reported to be 20,000-fold more selective for PKG over PKA. |

Structural Basis of Peptide Inhibition

In the PKA-peptide inhibitor complex, the peptide binds in an extended conformation within the catalytic cleft. Key interactions are formed between the basic residues of the peptide and acidic residues in the kinase, which are crucial for substrate recognition. The non-phosphorylatable residue in the inhibitor occupies the position of the serine/threonine in a true substrate, effectively blocking the phosphotransfer reaction.

Signaling Pathways and Experimental Workflows

Understanding the broader signaling context and the experimental procedures for characterizing inhibitors is crucial for research and development. The following diagrams illustrate the cGMP signaling pathway, the mechanism of peptide inhibition, and a typical experimental workflow for inhibitor screening.

Figure 1: The cGMP signaling pathway.

Figure 2: Mechanism of competitive peptide inhibition.

Figure 3: Experimental workflow for inhibitor characterization.

Experimental Protocols

The characterization of PKG inhibitor peptides requires robust and reproducible experimental protocols. Below is a generalized protocol for an in vitro kinase inhibition assay.

In Vitro PKG Inhibition Assay (Radiometric)

This protocol describes a classic method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.

Materials:

-

Purified recombinant PKG enzyme

-

Substrate peptide (e.g., a biotinylated peptide with a known phosphorylation site for PKG)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 10 µM cGMP)

-

Peptide inhibitor stock solution

-

ATP solution

-

Phosphocellulose or streptavidin-coated membrane/beads

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing kinase reaction buffer, purified PKG enzyme, and the substrate peptide.

-

Inhibitor Incubation: Add varying concentrations of the peptide inhibitor to the reaction tubes. Include a control with no inhibitor. Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be at or near the Km of the enzyme for ATP to ensure accurate Ki determination from IC50 values.

-

Incubation: Incubate the reactions at 30°C for a predetermined time, ensuring the reaction is in the linear range of product formation.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose or streptavidin-coated membrane. The positive charge of the membrane or the biotin-streptavidin interaction will capture the phosphorylated peptide.

-

Washing: Wash the membranes extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed membranes in scintillation vials with a scintillation cocktail and measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, taking into account the ATP concentration and the Km of the enzyme for ATP.

Note: Non-radioactive methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or mobility shift assays are also widely used and offer advantages in terms of safety and throughput. These assays typically involve a modified substrate and specific antibodies to detect the phosphorylated product.

Conclusion

Peptide-based inhibitors of cGMP-dependent protein kinase are indispensable tools in both basic research and drug discovery. Their ability to specifically target the catalytic activity of PKG allows for the detailed investigation of its role in various signaling pathways. A thorough understanding of their structure, inhibitory kinetics, and the experimental methods used for their characterization is essential for any researcher in this field. The data and protocols presented in this guide provide a solid foundation for the study and application of these important molecular probes. As our understanding of the structural biology of PKG continues to grow, the rational design of even more potent and selective peptide inhibitors will undoubtedly accelerate the development of novel therapeutics for a range of human diseases.

References

- 1. The crystal structure of a phosphorylase kinase peptide substrate complex: kinase substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cGMP-Dependent Protein Kinase by the Cell-Permeable Peptide DT-2 Reveals a Novel Mechanism of Vasoregulat… [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

The Unseen Variable: A Technical Guide to Trifluoroacetate Salt in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoroacetic acid (TFA) is an indispensable reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the cleavage of synthetic peptides from the resin support and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC). Consequently, synthetic peptides are almost invariably isolated as their trifluoroacetate (TFA) salts. While essential for the synthesis process, residual TFA can act as a significant confounding variable in downstream applications. This technical guide provides an in-depth analysis of the origins and implications of TFA in synthetic peptides, detailed protocols for its removal or exchange, and methods to assess its potential interference in biological assays.

The Dual Role of Trifluoroacetate in Peptide Synthesis

Trifluoroacetic acid is a strong acid with a pKa of approximately 0.52, making it highly effective for the acid-catalyzed cleavage of peptides from various resins used in SPPS.[1] Its volatility facilitates its removal during the initial work-up. Furthermore, in RP-HPLC, TFA is added to the mobile phase, typically at a concentration of 0.05-0.1%, to serve as an ion-pairing agent.[2] It protonates basic residues on the peptide, such as lysine, arginine, and histidine, as well as the N-terminus, forming a neutral ion pair with the trifluoroacetate anion. This interaction increases the hydrophobicity of the peptide, leading to better retention and separation on C18 columns.

However, the strong ionic interaction between the positively charged peptide and the negatively charged trifluoroacetate ion leads to the formation of a stable salt. Even after extensive lyophilization, residual TFA can remain, with concentrations ranging from 10% to 40% by weight.[2]

The Impact of Residual Trifluoroacetate on Experimental Outcomes

The presence of residual TFA is not benign and can significantly impact the physicochemical properties of the peptide and interfere with biological assays, leading to irreproducible or misleading results.

Physicochemical Alterations

-

Structure and Conformation: The trifluoroacetate counter-ion can influence the secondary structure of peptides. For instance, it has been observed to induce or suppress helical structures and affect fibril formation in peptides like amyloid beta-protein.[3]

-

Solubility and Aggregation: TFA salts can alter the solubility of peptides and in some cases, may result in a "fluffy" lyophilizate that is difficult to handle.[3]

-

Analytical Interference: TFA exhibits a strong infrared (IR) absorption band around 1673 cm⁻¹, which can overlap with the amide I band of peptides (1600–1700 cm⁻¹), complicating structural analysis by FTIR spectroscopy.[4]

Interference in Biological Assays

Residual TFA can exhibit direct biological activity, often confounding the interpretation of results from cell-based and in vivo studies.

-

Cytotoxicity: TFA can be cytotoxic at concentrations as low as 10 nM, inhibiting the proliferation of various cell types, including osteoblasts and chondrocytes.[5] This can lead to an underestimation of a peptide's therapeutic efficacy or an overestimation of its toxicity.

-

Enzyme and Receptor Binding Interference: The acidic nature of TFA can alter the pH of assay buffers, potentially denaturing pH-sensitive enzymes and proteins.[5] Furthermore, the trifluoroacetate anion can compete with phosphate groups in the active sites of enzymes like kinases, leading to inhibition.[5]

-

Signaling Pathway Modulation: TFA has been shown to act as an allosteric modulator of the glycine receptor, demonstrating its potential to interfere with specific signaling pathways.[6]

The following table summarizes the potential impact of residual TFA on various experimental readouts.

| Parameter | Potential Impact of Residual TFA | References |

| Cell Viability | Inhibition of cell proliferation, leading to decreased cell counts and underestimation of peptide efficacy. | [7] |

| IC50/EC50 Values | Altered values due to direct inhibitory effects of TFA on enzymes or receptors, or due to changes in peptide solubility and aggregation. | [5] |

| Enzyme Kinetics | Non-specific inhibition, particularly of kinases, due to competition with phosphate groups. | [5] |

| Receptor Binding | Allosteric modulation or competitive inhibition, leading to altered binding affinities. | [6] |

| Secondary Structure | Induction or suppression of helical structures, affecting peptide conformation and function. | [3] |

| In Vivo Studies | Potential for undesirable immune responses and altered pharmacokinetic profiles. | [3] |

Methodologies for Trifluoroacetate Removal and Exchange

To mitigate the confounding effects of residual TFA, it is often necessary to exchange the trifluoroacetate counter-ion for a more biologically compatible one, such as chloride (HCl) or acetate. Several methods are available, with varying efficiencies and suitability depending on the peptide's properties.

Lyophilization with Hydrochloric Acid (HCl)

This is a widely used and effective method for TFA removal. The principle relies on the stronger acidity of HCl (pKa ≈ -7) compared to TFA (pKa ≈ 0.52). In an acidic environment, the trifluoroacetate anion is protonated to the volatile trifluoroacetic acid, which is then removed during lyophilization.

Quantitative Efficiency of TFA Removal by HCl Lyophilization

The efficiency of TFA removal is dependent on the concentration of HCl and the number of lyophilization cycles.

| HCl Concentration | Number of Cycles | Residual TFA (% w/w) | Reference |

| 2 mM | 1 | > 1% | [5] |

| 2 mM | 2 | > 1% | [5] |

| 2 mM | 3 | < 1% | [5] |

| 5 mM | 1 | > 1% | [5] |

| 5 mM | 2 | < 1% | [5] |

| 10 mM | 1 | < 1% | [5] |

| 100 mM | 1 | < 1% | [5] |

Note: The initial TFA content in the starting peptide was 0.333 ± 0.008 mg per mg of peptide salt.

Experimental Protocol: TFA/HCl Exchange via Lyophilization

-

Dissolution: Dissolve the TFA salt of the peptide in an aqueous solution of 2-10 mM HCl at a concentration of approximately 1 mg/mL. Using HCl concentrations above 10 mM may lead to peptide degradation.[4][8]

-

Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete protonation of the trifluoroacetate.[8]

-

Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

-

Lyophilization: Lyophilize the frozen sample overnight until all the solvent has sublimated.

-

Repeat (Optional but Recommended): For complete removal, especially for peptides with multiple basic residues, repeat the dissolution, freezing, and lyophilization steps two to three times.[8]

-

Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.

Ion-Exchange Chromatography

Anion-exchange chromatography is another effective method for removing TFA. The peptide solution is passed through a column packed with a strong anion-exchange resin that has been pre-equilibrated with the desired counter-ion (e.g., acetate). The trifluoroacetate ions bind to the resin, and the peptide is eluted with the new counter-ion.

Experimental Protocol: TFA/Acetate Exchange via Ion-Exchange Chromatography

-

Resin Preparation: Prepare a column with a strong anion-exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.[3]

-

Equilibration: Equilibrate the column by washing it with a 1 M solution of sodium acetate, followed by several washes with deionized water to remove excess sodium acetate.[3][9]

-

Sample Loading: Dissolve the peptide TFA salt in deionized water and apply it to the equilibrated column.[3]

-

Elution: Elute the peptide with deionized water, collecting fractions.[3]

-

Fraction Analysis: Monitor the fractions for the presence of the peptide using a suitable method (e.g., UV absorbance at 280 nm).

-

Pooling and Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[3]

Visualizing Workflows and Potential Interference

The Peptide Synthesis and Purification Workflow

The following diagram illustrates the typical workflow for solid-phase peptide synthesis, highlighting the steps where trifluoroacetic acid is introduced.

Caption: Workflow of solid-phase peptide synthesis (SPPS) and purification.

Illustrating Potential TFA Interference in a Generic Signaling Pathway

Residual TFA can interfere with various stages of cellular signaling. The following diagram depicts a generic G-protein coupled receptor (GPCR) signaling cascade and highlights potential points of interference by TFA.

Caption: Potential interference points of residual TFA in a generic GPCR signaling pathway.

Experimental Design for Assessing TFA Interference

When working with a new peptide or a sensitive biological assay, it is prudent to experimentally assess the potential for TFA interference.

Experimental Protocol: Workflow for Assessing Assay Interference

-

Prepare Peptide Stocks:

-

Peptide-TFA: The original peptide sample as received.

-

Peptide-HCl (or Acetate): A portion of the peptide that has undergone salt exchange as described in Section 3.

-

TFA Control: A solution of sodium trifluoroacetate at a concentration equivalent to the estimated residual TFA in the "Peptide-TFA" stock.

-

-

Dose-Response Experiment: Perform a dose-response experiment for the biological activity of interest using all three preparations.

-

Data Analysis:

-

Compare Peptide-TFA and Peptide-HCl: A significant difference in the dose-response curves or potency (e.g., EC50 or IC50 values) suggests that the trifluoroacetate counter-ion is influencing the peptide's activity.

-

Analyze TFA Control: If the TFA control solution shows any activity in the assay, it indicates a direct effect of the trifluoroacetate ion on the biological system.

-

-

Interpretation:

-

No significant difference: Residual TFA is unlikely to be a major concern for this specific assay at the concentrations tested.

-

Difference between Peptide-TFA and Peptide-HCl, but no effect of TFA control: The trifluoroacetate counter-ion may be affecting the peptide's physicochemical properties (e.g., solubility, aggregation, or conformation) rather than having a direct biological effect.

-

Activity observed with TFA control: Residual TFA is directly interfering with the assay, and all future experiments should be conducted with TFA-free peptide.

-

Conclusion and Recommendations

The presence of residual trifluoroacetate in synthetic peptides is an often-overlooked variable that can lead to significant experimental artifacts. For researchers in basic science and drug development, it is crucial to be aware of the potential for TFA to alter the physicochemical properties of peptides and to interfere with biological assays.

Key Recommendations:

-

Be Aware: Always consider the potential impact of the TFA counter-ion, especially in sensitive cell-based or in vivo experiments.

-

Perform Salt Exchange: For critical applications, routinely perform a salt exchange to a more biologically compatible counter-ion like chloride or acetate.

-

Validate and Control: When unsure, perform control experiments using TFA-free peptide and a TFA salt control to assess the potential for interference in your specific assay system.

-

Report Counter-ion Status: In publications and reports, clearly state the salt form of the peptide used in the experiments to ensure reproducibility.

References

- 1. web.mit.edu [web.mit.edu]

- 2. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

An In-depth Technical Guide to PKG Inhibitor Peptide TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of the cGMP-dependent protein kinase (PKG) inhibitor peptide, supplied as a trifluoroacetate (TFA) salt. This document details its physicochemical characteristics, biological activity, and provides standardized protocols for its use in research settings.

Core Properties and Specifications

The PKG inhibitor peptide is a synthetic peptide that acts as a competitive antagonist of cGMP-dependent protein kinase (PKG).[1][2][3] It is a valuable tool for studying the physiological and pathological roles of the PKG signaling pathway.

Physicochemical Properties

The fundamental physicochemical properties of the PKG inhibitor peptide TFA are summarized in the table below. These parameters are crucial for accurate experimental design, including solution preparation and storage.

| Property | Value | Source(s) |

| Molecular Formula | C38H74N18O10 • xCF3COOH | [4] |

| Molecular Weight (Peptide) | 943.1 g/mol | [4] |

| Molecular Weight (TFA Salt) | 1057.13 g/mol | [5] |

| Amino Acid Sequence | Arg-Lys-Arg-Ala-Arg-Lys-Glu | [4] |

| Purity | ≥95% - 98% | [4][5] |

| Appearance | Crystalline solid | [4] |

Solubility and Stability

Proper handling and storage are critical to maintain the integrity and activity of the peptide.

| Parameter | Details | Source(s) |

| Solubility | DMF: 5 mg/mLDMSO: 15 mg/mLPBS (pH 7.2): 10 mg/mL | [4] |

| Storage (Powder) | -20°C for up to 4 years | [1][4] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

Biological Activity and Mechanism of Action

The PKG inhibitor peptide functions as an ATP-competitive antagonist of PKG with a reported inhibition constant (Ki) of 86 µM.[1] It is a nonphosphorylatable analog of a substrate corresponding to the serine-32 phosphorylation site in histone H2B.[4] This competitive inhibition allows for the specific interrogation of PKG-mediated signaling events.

The Role of Trifluoroacetate (TFA) Counter-ion

Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent.[6][7][8] Consequently, the final lyophilized product is a TFA salt. While TFA is essential for the purification process, its presence can have implications for experimental outcomes.

Residual TFA can alter the peptide's secondary structure and solubility.[7] Furthermore, at certain concentrations, TFA can exhibit cytotoxicity, potentially interfering with cell-based assays by affecting cell proliferation and viability.[6][7][8] For sensitive applications, such as in vivo studies or certain cellular assays, it is advisable to consider the potential effects of TFA and, if necessary, perform a salt exchange to a more biologically compatible counter-ion like hydrochloride or acetate.[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the PKG inhibitor peptide.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of the peptide against PKG.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the PKG inhibitor peptide.

Materials:

-

Recombinant PKG enzyme

-

Fluorescently labeled or biotinylated substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

PKG inhibitor peptide TFA

-

96-well microplate

-

Plate reader capable of detecting fluorescence or luminescence

Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

-

Prepare Serial Dilutions: Prepare a series of dilutions of the PKG inhibitor peptide TFA in the kinase assay buffer.

-

Enzyme and Substrate Preparation: Prepare working solutions of the recombinant PKG enzyme and the substrate/ATP mixture in the kinase assay buffer.

-

Assay Plate Setup: Add the diluted inhibitor solutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the PKG enzyme solution to all wells except the negative control.

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

-

Signal Detection: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for PKG Inhibition

This protocol describes a general method to assess the effect of the PKG inhibitor peptide on a cellular process known to be regulated by PKG.

Objective: To evaluate the ability of the PKG inhibitor peptide to block a PKG-mediated cellular response.

Materials:

-

Cultured cells expressing PKG

-

Cell culture medium

-

PKG activator (e.g., 8-Bromo-cGMP)

-

PKG inhibitor peptide TFA

-

Assay-specific reagents (e.g., antibodies for Western blotting, lysis buffers)

-

Multi-well cell culture plates

Workflow:

Caption: Workflow for a cell-based PKG inhibition assay.

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere and grow overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the PKG inhibitor peptide TFA for a specific duration (e.g., 1-2 hours). Include a vehicle control.

-

PKG Activation: Stimulate the cells with a known PKG activator (e.g., 8-Bromo-cGMP) for a time determined to induce a measurable downstream effect.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Downstream Analysis: Analyze the cell lysates for the desired endpoint. For example, perform a Western blot to assess the phosphorylation status of a known PKG substrate.

-

Data Interpretation: Compare the results from the inhibitor-treated cells to the control cells to determine the extent of inhibition.

PKG Signaling Pathway

The cGMP/PKG signaling pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[10][11] The pathway is initiated by the synthesis of cyclic guanosine monophosphate (cGMP).

Caption: The cGMP-PKG signaling pathway and the point of inhibition.

This diagram illustrates that nitric oxide (NO) and natriuretic peptides activate soluble and particulate guanylate cyclases, respectively, leading to the conversion of GTP to cGMP.[10][11][12] cGMP then allosterically activates PKG, which in turn phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation. The PKG inhibitor peptide acts by competitively binding to the active site of PKG, thereby preventing the phosphorylation of its substrates.

References

- 1. PKG inhibitor peptide TFA | TargetMol [targetmol.com]

- 2. PKG inhibitor peptide | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. PKG inhibitor peptide TFA (82801-73-8 free base) [sobekbio.com]

- 6. mdpi.com [mdpi.com]

- 7. lifetein.com [lifetein.com]

- 8. genscript.com [genscript.com]

- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. researchgate.net [researchgate.net]

The Invisible Variable: A Technical Guide to the Role of TFA Salt in Peptide Inhibitors

For Immediate Release

A deep dive into the often-overlooked impact of trifluoroacetic acid (TFA) salt on the efficacy and reliability of peptide inhibitors. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of TFA's origins, its multifaceted effects on experimental outcomes, and robust protocols for its management.

Executive Summary

The Origin: How TFA Becomes Part of Your Peptide

The journey of a synthetic peptide inhibitor from resin to vial inherently involves TFA. The most common method, Fmoc-based solid-phase peptide synthesis (SPPS), utilizes a cocktail containing a high concentration of TFA to cleave the completed peptide chain from its solid support resin.[3][4] Subsequently, RP-HPLC, the gold standard for peptide purification, employs TFA as an ion-pairing agent in the mobile phase to improve peak resolution and separation.[1][3][5] During the final lyophilization step, while free TFA is largely removed, the TFA anions that have formed strong ionic interactions with protonated amino groups (N-terminus, Lys, Arg, His) remain, resulting in a peptide-TFA salt.[3][6] The amount of residual TFA can be substantial, in some cases accounting for up to 25% of the peptide's total weight.[7]

The Impact: Unseen Effects of the TFA Counter-ion

The presence of the TFA counter-ion is far from benign. It can introduce a range of artifacts that affect experimental results, from altering the peptide's physical characteristics to directly influencing biological assays.

Physicochemical Alterations: Structure, Solubility, and Aggregation

The strong ionic pairing between TFA and the peptide can modify its secondary structure. For instance, a slight increase in the helical structure of Pediocin PA-1 was observed in the presence of TFA compared to its chloride salt form.[1][3] These conformational changes can impact solubility and promote aggregation, which is particularly problematic for structural biology studies and formulation development.

Interference in Biological Assays

Residual TFA can significantly skew the results of biological assays, most notably in cell-based experiments. Its cytotoxic effects have been observed at nanomolar concentrations.[3] For example, TFA can inhibit the proliferation of osteoblasts and chondrocytes, with a 10% inhibition of osteoblast growth seen at a TFA concentration of just 100 nM.[3] This inherent biological activity of TFA can mask the true effect of the peptide inhibitor, leading to either false positive or false negative results.

The choice of counter-ion can dramatically affect a peptide's potency and toxicity. The following tables summarize quantitative findings from studies comparing different salt forms of peptides.

Table 1: Effect of Counter-ion on Antimicrobial Peptide Activity

| Peptide Class | Counter-ion | Effect on Activity (MIC/MBC) | Reference |

| Short Cationic Lipopeptides | TFA-free | Increased antibacterial and antifungal activity (lower MIC/MBC) in most cases | [1] |

| Pediocin PA-1 | TFA vs. HCl | No significant difference in antimicrobial activity | [1] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Effect of Counter-ion on Peptide Cytotoxicity

| Peptide | Counter-ion | Cytotoxicity Finding | Reference |

| M33 | TFA vs. Acetate | TFA salt was 5-30% more toxic than the acetate salt | [8] |

| Amylin, Amylin-(1-8), Calcitonin | TFA vs. HCl | Consistently less cell proliferation observed with TFA salts in osteoblasts | [3] |

Managing TFA: Protocols for Counter-ion Exchange and Quantification

Given the potential for significant experimental artifacts, managing the TFA content of peptide inhibitors is crucial for obtaining reliable and reproducible data. This involves both the removal or exchange of the TFA counter-ion and its accurate quantification.

Experimental Protocols for TFA Removal

Protocol 1: Counter-ion Exchange by Lyophilization with HCl

This is the most common and straightforward method for exchanging TFA for a more biologically benign chloride counter-ion.

-

Dissolution: Dissolve the peptide-TFA salt in a 10-100 mM hydrochloric acid (HCl) solution. A common starting point is 1 mg of peptide per 1 mL of HCl solution.[5]

-

Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[5]

-

Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.[5]

-

Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

-

Repetition: To ensure complete exchange, repeat steps 1-4 at least two to three times.[9] The efficiency of removal increases with higher HCl concentrations, with 10 mM HCl being an effective concentration for significant TFA reduction.[9]

Protocol 2: Counter-ion Exchange using Ion-Exchange Chromatography (IEX)

This method is highly effective and can be tailored to exchange TFA for various counter-ions, such as acetate or chloride.

-

Resin Selection and Preparation:

-

For exchanging TFA (anion) for another anion like acetate or chloride, use a strong anion exchange resin.

-

Prepare a small column with a 10- to 50-fold excess of anion binding sites on the resin relative to the amount of peptide.[5]

-

-

Column Equilibration:

-

Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the column.[5]

-

Elution and Collection: Elute the column with distilled water, collecting the fractions that contain the peptide.[5]

-

Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[5]

Experimental Protocol for TFA Quantification

Protocol 3: Quantitative Analysis of TFA by 19F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the precise quantification of fluorine-containing compounds like TFA.

-

Sample Preparation: Accurately weigh the peptide sample and dissolve it in a known volume of a suitable deuterated solvent.

-

Internal Standard: Add a known amount of a fluorine-containing internal standard that does not overlap with the TFA signal.

-

NMR Acquisition:

-

Acquire a 19F NMR spectrum. Key parameters to optimize include the pulse width (calibrated to 90°) and the inter-pulse delay (should be at least 7 times the longest T1 relaxation time to ensure full relaxation and accurate quantification).[2]

-

-

Data Processing and Analysis:

-

Integrate the signals corresponding to TFA and the internal standard.

-

The molar ratio of TFA to the peptide can be calculated by comparing the integral of the TFA signal to the integral of the internal standard, taking into account the number of fluorine atoms in each molecule and their respective concentrations. A detailed protocol for metrologically traceable quantification has been established.[7]

-

Visualizing the Impact: TFA Interference in Signaling Pathways

To illustrate the potential for TFA to interfere with biological systems, consider the Transforming Growth Factor-β (TGF-β) signaling pathway, a common target for peptide inhibitors in fibrosis and cancer research.

Caption: TGF-β signaling pathway with potential TFA interference points.

In this pathway, a peptide inhibitor is designed to block the TGF-β ligand from binding to its receptor (TGFβRII).[10][11][12][13] However, residual TFA could potentially interfere at multiple points. Its acidic nature could alter the local pH at the cell membrane, affecting receptor conformation and binding kinetics. In the cytoplasm, TFA could interact with downstream signaling proteins like SMADs, altering their conformation and phosphorylation state. These off-target effects can confound the interpretation of the peptide inhibitor's activity.

Workflow for Handling Peptide Inhibitors

To ensure data integrity, a systematic workflow should be adopted when working with synthetic peptide inhibitors.

Caption: Recommended workflow for handling synthetic peptide inhibitors.

Conclusion and Best Practices

The presence of TFA as a counter-ion in synthetic peptide inhibitors is an unavoidable consequence of standard synthesis and purification methods. However, its potential to alter the physicochemical and biological properties of the peptide makes it a critical variable that must be managed. For sensitive applications, particularly cell-based assays and in vivo studies, the exchange of TFA for a more biologically compatible counter-ion like chloride or acetate is strongly recommended.

Key Recommendations for Researchers:

-

Be Aware: Always consider the salt form of your synthetic peptide. Assume it is a TFA salt unless specified otherwise.

-

Assess the Risk: Evaluate whether your experimental system is likely to be sensitive to TFA. Cell-based assays are at high risk of interference.

-

Exchange When Necessary: For sensitive applications, perform a counter-ion exchange to a more inert salt form like HCl or acetate.

-

Quantify: When precision is paramount, quantify the residual TFA content to understand its potential contribution to the observed effects.

-

Report Thoroughly: In publications, clearly state the salt form of the peptide used in your experiments to ensure reproducibility.

By acknowledging and addressing the role of the TFA counter-ion, the scientific community can enhance the reliability and reproducibility of research involving peptide inhibitors, ultimately accelerating the pace of drug discovery and development.

References

- 1. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharma-asia.com [biopharma-asia.com]

- 3. genscript.com [genscript.com]

- 4. Cationic Net Charge and Counter Ion Type as Antimicrobial Activity Determinant Factors of Short Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. andreas-brinkmann.net [andreas-brinkmann.net]

- 8. researchgate.net [researchgate.net]

- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disruption of Transforming Growth Factor β Signaling by a Novel Ligand-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the RKRARKE Peptide Sequence

For researchers, scientists, and drug development professionals, understanding specific molecular tools is paramount to advancing discovery. The RKRARKE peptide has emerged as a significant substrate-competitive inhibitor, primarily targeting cGMP-dependent protein kinase (PKG). This guide provides a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols for its application in research, particularly in the context of cancer cell signaling.

Core Properties and Mechanism of Action

The RKRARKE peptide is a synthetic, seven-amino-acid sequence (Arg-Lys-Arg-Ala-Arg-Lys-Glu) that functions as a competitive inhibitor of protein kinase G (PKG). With a molecular weight of 943.12 g/mol , this peptide is soluble in water and is utilized in a variety of in vitro and cell-based assays to probe the function of the PKG signaling pathway.

Its primary mechanism involves competing with endogenous substrates for the active site of PKG. This inhibitory action is selective, though it does exhibit some cross-reactivity with cAMP-dependent protein kinase (PKA), but with significantly lower affinity.

The most well-documented application of RKRARKE is in the elucidation of the CaMKK2–PDE1A–PKG1–VASP signaling pathway , which plays a crucial role in regulating actin cytoskeletal dynamics and, consequently, cancer cell motility and metastasis.[1][2][3] In this pathway, Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) increases the expression of phosphodiesterase PDE1A. PDE1A, in turn, hydrolyzes cGMP, leading to a decrease in the activity of PKG1.[1] Inhibition of PKG1 results in the reduced phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).[1][3] Hypophosphorylated VASP is the active form that regulates F-actin assembly, facilitating cell movement.[1] By using RKRARKE to inhibit PKG1, researchers can reverse the effects of CaMKK2 depletion, confirming the roles of these proteins in the signaling cascade.[1][3]

Quantitative Inhibition Data

The inhibitory potency of the RKRARKE peptide has been quantified in biochemical assays. This data is essential for determining appropriate concentrations for in vitro and cellular experiments.

| Target Kinase | Inhibition Constant (Ki) | Reference |

| Protein Kinase G (PKG) | 86 µM | |

| Protein Kinase A (PKA) | 550 µM |

Signaling Pathway Diagram

The following diagram illustrates the CaMKK2-VASP signaling pathway and the inhibitory role of the RKRARKE peptide.

Caption: The CaMKK2-VASP signaling pathway and the inhibitory action of RKRARKE on PKG1.

Experimental Protocols

Precise experimental design is critical when using peptide inhibitors. Below are detailed methodologies for common assays involving the RKRARKE peptide, based on its application in cancer biology research.

In Vitro Kinase Assay for PKG Inhibition

This protocol determines the direct inhibitory effect of RKRARKE on PKG activity.

Materials:

-

Recombinant active PKG1

-

Fluorescently-labeled or radiolabeled substrate peptide for PKG

-

RKRARKE peptide stock solution (e.g., 10 mM in water)

-

ATP solution

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

96-well assay plates

-

Detection system (e.g., filter-binding apparatus for radioactivity or fluorescence plate reader)

Procedure:

-

Prepare a serial dilution of the RKRARKE peptide in the kinase reaction buffer to achieve a range of final concentrations (e.g., 1 µM to 1 mM).

-

In a 96-well plate, add the PKG enzyme, the substrate peptide, and the varying concentrations of RKRARKE or vehicle control (water).

-

Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP (and cGMP for activation). The final ATP concentration should be close to its Km value for the kinase.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Terminate the reaction using a stop solution (e.g., phosphoric acid or EDTA).

-

Quantify the amount of phosphorylated substrate using the appropriate detection method.

-

Plot the percentage of kinase inhibition against the logarithm of the RKRARKE concentration to calculate the IC50 value.

Cell-Based VASP Phosphorylation Assay

This protocol assesses the effect of RKRARKE on a downstream target of PKG in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

RKRARKE peptide

-

CaMKK2 inhibitor (e.g., STO-609) or control (DMSO)

-

Ionomycin and CaCl₂ (optional, to stimulate Ca²⁺ influx)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-VASP (Ser239), anti-total-VASP, and appropriate secondary antibodies.

-

Western blot equipment and reagents.

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

If investigating the CaMKK2 pathway, pre-treat cells with a CaMKK2 inhibitor (e.g., STO-609) or DMSO for 48 hours.[3]

-

Treat the cells with the RKRARKE peptide at a final concentration of 100 µM for 2.5 hours.[2][3] For the final 2 hours of this incubation, cells can be co-treated with ionomycin (1 µM) and CaCl₂ (1 mM) to induce VASP phosphorylation.[3]

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Perform SDS-PAGE and Western blotting using standard procedures.

-

Probe the membranes with primary antibodies against phospho-VASP and total VASP, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based experiment using RKRARKE.

Caption: General experimental workflow for a cell-based VASP phosphorylation assay.

References

Methodological & Application

Application Notes and Protocols for PKG Inhibitor Peptide TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] It is a key downstream effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Dysregulation of the cGMP/PKG pathway has been implicated in a variety of diseases, making PKG a significant target for drug discovery and development.

This document provides detailed application notes and protocols for the use of PKG inhibitor peptide TFA, a competitive antagonist of cGMP-dependent protein kinase, in cell culture experiments.[3] These guidelines are intended to assist researchers in the effective application of this inhibitor to investigate the role of PKG in cellular signaling pathways.

Mechanism of Action

The PKG inhibitor peptide is a synthetic peptide that acts as a competitive inhibitor of PKG.[4] It mimics the phosphorylation site of a PKG substrate, thereby binding to the active site of the kinase and preventing the phosphorylation of its natural substrates.[5] The trifluoroacetate (TFA) salt form is a common counter-ion used during peptide synthesis and purification. While the peptide's inhibitory activity is the primary focus, it is important to consider that the TFA counter-ion may have independent effects on cell viability and proliferation in some cell types.

Quantitative Data

The following table summarizes the available quantitative data for a representative PKG inhibitor peptide. Researchers should note that the half-maximal inhibitory concentration (IC50) in a cellular context can be influenced by various factors, including cell type, membrane permeability, and experimental conditions. The provided inhibition constant (Ki) is derived from in vitro biochemical assays.[3][6]

| Parameter | Value | Remarks |

| Inhibition Constant (Ki) | 86 µM | Determined in an in vitro biochemical assay.[3] |

| Cellular IC50 | Not available | Cellular potency can vary. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. |

Signaling Pathway

The cGMP/PKG signaling pathway is initiated by the production of cGMP by guanylate cyclases. Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), while particulate guanylate cyclases (pGCs) are activated by natriuretic peptides. The subsequent increase in intracellular cGMP levels leads to the activation of PKG, which then phosphorylates a variety of downstream target proteins, modulating their activity and leading to diverse physiological responses.

Caption: The cGMP/PKG signaling pathway.

Experimental Protocols

Preparation of PKG Inhibitor Peptide TFA Stock Solution

Proper preparation and storage of the PKG inhibitor peptide TFA are critical for maintaining its activity.

Materials:

-

PKG inhibitor peptide TFA (lyophilized powder)

-

Sterile, high-purity water, or a suitable buffer (e.g., PBS, pH 7.2)

-

Dimethyl sulfoxide (DMSO) of high purity, if required for solubility

-

Sterile, polypropylene microcentrifuge tubes

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes to prevent condensation.

-

Reconstitution: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Reconstitute the peptide in sterile water or buffer to a convenient stock concentration (e.g., 1-10 mM). If the peptide has low aqueous solubility, it can be dissolved in a minimal amount of DMSO first, and then the aqueous buffer can be added slowly while vortexing. Note that high concentrations of DMSO can be toxic to cells.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.[3]

Cell Culture Protocol for PKG Inhibition

This protocol provides a general guideline for treating cultured cells with the PKG inhibitor peptide TFA. The optimal conditions, including inhibitor concentration and incubation time, should be determined empirically for each cell line and experimental question.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

PKG inhibitor peptide TFA stock solution

-

Vehicle control (the same solvent used to dissolve the peptide, e.g., sterile water or DMSO-containing medium)

-

Optional: Positive control for PKG activation (e.g., a cGMP analog like 8-Bromo-cGMP)

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the PKG inhibitor peptide TFA stock solution. Prepare a series of dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. A typical starting range for exploration is 10-100 µM. Also, prepare a vehicle control with the same final concentration of the solvent.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PKG inhibitor peptide or the vehicle control.

-

Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the specific cellular process being investigated and should be determined experimentally (e.g., 1-24 hours).

-